6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline
Description
This compound belongs to the biisoquinoline class, characterized by two isoquinoline units linked at the 1,1'-positions. The structure features four methoxy groups at positions 6,6',7,7' and a partially saturated hexahydro core (3,3',4,4',4a,8a) (Figure 1). Its synthesis typically involves oxidative coupling of tetrahydroisoquinoline precursors under acidic conditions . Computational studies (DFT/M06-2X) reveal a planar geometry optimized for coordination chemistry, making it a candidate for luminescent iridium complexes .
Properties
CAS No. |
490024-05-0 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4,4a,8a-tetrahydroisoquinolin-1-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26N2O4/c1-25-17-9-13-5-7-23-21(15(13)11-19(17)27-3)22-16-12-20(28-4)18(26-2)10-14(16)6-8-24-22/h9-13,15H,5-8H2,1-4H3 |
InChI Key |
HEROMNQXKGKXPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2CCN=C(C2C=C1OC)C3=NCCC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of single terpene compounds as starting materials. The synthetic pathway is complex and requires precise control of reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful handling of reagents and strict adherence to safety protocols to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Dopaminergic Activity : The target compound’s octahydro analogs (e.g., rac-7 in ) undergo oxidative coupling to generate dibenzophenanthrolines, which are structurally related to apomorphine (a dopamine agonist). However, the hexahydro derivative’s biological activity remains underexplored .
- Luminescence: Unlike simpler tetrahydroisoquinolines, the tetramethoxy substitution in the target compound enhances its ability to coordinate with iridium(III), yielding complexes with tunable emission spectra .
- Cytotoxicity : Citrumedin-A, a biscoumarin with similar methoxy patterning, exhibits cytotoxicity (IC₅₀ ~10 µM against cancer cells), suggesting that methoxy positioning influences bioactivity across compound classes .
Spectroscopic and Computational Insights
- NMR Signatures : The tetramethoxy groups in the target compound produce distinct ¹H-NMR signals at δ ~4.0–4.2 ppm for OCH₃, comparable to biphenanthrenes (e.g., δ 4.23 ppm in ).
Biological Activity
6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems and mechanisms of action.
- Molecular Formula : C₁₈H₂₃N₁O₄
- Molecular Weight : 321.38 g/mol
The structure of this compound suggests potential interactions with biological targets due to the presence of methoxy groups and a biisoquinoline framework.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer treatment. The following sections detail specific activities and findings from various studies.
Neuropharmacological Effects
- Monoamine Oxidase Inhibition :
- Cholinesterase Inhibition :
Anticancer Properties
- Antiproliferative Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes like MAO and AChE is crucial for its neuroprotective effects.
- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through pathways involving caspases and reactive oxygen species (ROS) generation.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar compounds in a model of oxidative stress-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional outcomes in animal models .
Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects against various cancer cell lines. The study highlighted that treatment with the compound led to significant reductions in cell viability and alterations in cell cycle distribution .
Data Summary
| Biological Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| MAO B Inhibition | Human MAO B | ~0.89 | Neuroprotection |
| AChE Inhibition | Human AChE | 5–10 | Cognitive enhancement |
| Antiproliferative | MCF-7 Cancer Cells | 4.83–11.3 | Induces apoptosis |
| Antiproliferative | HCT116 Cancer Cells | 5–10 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
